Methyl dihydrojasmonate
Overview
Description
Methyl dihydrojasmonate is a fragrance compound known for its jasmine-like scent. It is also referred to as hedione or kharismal. This compound is widely used in the perfume industry due to its pleasant floral aroma. This compound is a clear to pale yellow oily liquid with a chemical formula of C13H22O3 and a molar mass of 226.316 g/mol .
Mechanism of Action
Target of Action
Methyl dihydrojasmonate (MDJ) is a cost-effective and safe substitute for jasmonic acids, which are known for their effects on plant resistance and metabolites . MDJ primarily targets the physiological indicators and polyphyllins biosynthesis in plants like Paris polyphylla var. yunnanensis, a medicinal plant that contains medicinal steroidal saponins .
Mode of Action
MDJ interacts with its targets to enhance the accumulation of steroidal saponins, such as polyphyllin I, II, III, D, V, VI, VII, H . It also has an aroma compound that smells similar to jasmine . In animals and animal cells, it displays an efficient neuroprotective, anti-inflammatory, and antioxidant action .
Biochemical Pathways
MDJ affects the “terpenoid backbone biosynthesis”, “biosynthesis of unsaturated fatty acids”, “sesquiterpenoid and triterpenoid biosynthesis”, “fatty acid metabolism”, and “phenylpropanoid biosynthesis” pathways . The majority of genes related to steroidal saponins were up-regulated following MDJ treatment .
Pharmacokinetics
It’s known that different concentrations of mdj can be applied to plants to achieve desired effects .
Result of Action
MDJ treatment significantly increases the levels of photosynthetic pigments, antioxidant enzymes, osmoregulators . It enhances the accumulation of polyphyllins in both the leaves and rhizomes . Particularly, the sum of four polyphyllins (polyphyllin I, II, VI, VII) stated in the Chinese Pharmacopoeia, increased by 45.65% following treatment .
Action Environment
The action, efficacy, and stability of MDJ can be influenced by environmental factors. For instance, it activates an intra-cellular signaling mechanism as a defense in response to damage caused by environmental injuries or aggression, such as ultraviolet radiation and osmotic shock .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dihydrojasmonate can be synthesized through various methods. One efficient synthesis involves starting from alkyl acetoacetate or acetonedicarboxylate, followed by intramolecular Michael addition . Another method involves the use of 4-hydroxy-2-(hydroxymethyl)cyclopentenone derived from D-glucose, with the key reaction being the Johnson-Claisen rearrangement . Additionally, a process involving the reaction of a C2-C5 aldehyde with cyclopentane to form an aldol, followed by dehydration and rearrangement, is also used .
Industrial Production Methods
Industrial production of this compound typically involves catalytic synthesis using this compound and isopropenyl acetate as raw materials. The process includes catalytic dehydrogenation and asymmetric catalytic hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl dihydrojasmonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the cyclopentane ring.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds for metalation, halides for substitution, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxygenated derivatives, while substitution can introduce various functional groups onto the cyclopentane ring .
Scientific Research Applications
Methyl dihydrojasmonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other fragrance compounds and in studying reaction mechanisms.
Comparison with Similar Compounds
Methyl dihydrojasmonate is similar to other jasmonates, such as methyl jasmonate and jasmonic acid. it is unique in its specific fragrance properties and its widespread use in the perfume industry. Similar compounds include:
Methyl jasmonate: Known for its role in plant defense and potential medical applications.
Jasmonic acid: A precursor to methyl jasmonate, involved in various plant signaling pathways.
Lilial: Another fragrance compound used in cosmetics, known for its floral scent.
This compound stands out due to its unique combination of fragrance properties and its versatility in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWIYGFBYDJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029325 | |
Record name | Methyl dihydrojasmonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.008 (20°) | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24851-98-7 | |
Record name | Hedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl dihydrojasmonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dihydrojasmonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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